Cas no 1016683-42-3 (1-(4-methoxyphenyl)-4-(oxiran-2-yl)methylpiperazine)

1016683-42-3 structure
Nome del prodotto:1-(4-methoxyphenyl)-4-(oxiran-2-yl)methylpiperazine
1-(4-methoxyphenyl)-4-(oxiran-2-yl)methylpiperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Piperazine, 1-(4-methoxyphenyl)-4-(2-oxiranylmethyl)-
- 1-(4-methoxyphenyl)-4-(oxiran-2-yl)methylpiperazine
-
- Inchi: 1S/C14H20N2O2/c1-17-13-4-2-12(3-5-13)16-8-6-15(7-9-16)10-14-11-18-14/h2-5,14H,6-11H2,1H3
- Chiave InChI: PEFZLLLLBQLROG-UHFFFAOYSA-N
- Sorrisi: N1(C2=CC=C(OC)C=C2)CCN(CC2CO2)CC1
1-(4-methoxyphenyl)-4-(oxiran-2-yl)methylpiperazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00978599-1g |
1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine |
1016683-42-3 | 98% | 1g |
¥2933.0 | 2023-02-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00978599-5g |
1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine |
1016683-42-3 | 98% | 5g |
¥8505.0 | 2023-02-27 | |
Ambeed | A1030178-1g |
1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine |
1016683-42-3 | 98% | 1g |
$427.0 | 2024-04-26 | |
Enamine | EN300-126568-1.0g |
1-(4-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine |
1016683-42-3 | 95% | 1g |
$528.0 | 2023-05-06 | |
Enamine | EN300-126568-5.0g |
1-(4-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine |
1016683-42-3 | 95% | 5g |
$1530.0 | 2023-05-06 | |
Enamine | EN300-126568-0.05g |
1-(4-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine |
1016683-42-3 | 95% | 0.05g |
$101.0 | 2023-05-06 | |
Enamine | EN300-126568-0.25g |
1-(4-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine |
1016683-42-3 | 95% | 0.25g |
$216.0 | 2023-05-06 | |
Enamine | EN300-126568-250mg |
1-(4-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine |
1016683-42-3 | 95.0% | 250mg |
$216.0 | 2023-10-02 | |
Enamine | EN300-126568-5000mg |
1-(4-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine |
1016683-42-3 | 95.0% | 5000mg |
$1530.0 | 2023-10-02 | |
Enamine | EN300-126568-500mg |
1-(4-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine |
1016683-42-3 | 95.0% | 500mg |
$407.0 | 2023-10-02 |
1-(4-methoxyphenyl)-4-(oxiran-2-yl)methylpiperazine Letteratura correlata
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
1016683-42-3 (1-(4-methoxyphenyl)-4-(oxiran-2-yl)methylpiperazine) Prodotti correlati
- 1468572-12-4(tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate)
- 1805191-14-3(6-(Difluoromethyl)-2-fluoro-4-hydroxypyridine-3-acetic acid)
- 1506876-88-5(3-(2,4,6-trimethylphenoxy)piperidine)
- 1270157-51-1((2R)-2-amino-2-(2-methanesulfonylphenyl)ethan-1-ol)
- 2138407-86-8(5-(sec-butyl)-4-cyclopentyl-2,4-dihydro-3H-1,2,4-triazole-3-thione)
- 1807064-30-7(3-Chloro-4-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride)
- 1339453-08-5(2-(azetidin-3-yl)-N-methylacetamide)
- 953215-29-7(2-(4-chlorophenoxy)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide)
- 941385-37-1(2-[[2-[(4-Chlorophenyl)amino]-2-oxoethyl]methylamino]-N-(1-cyanocyclohexyl)acetamide)
- 2138565-09-8(3-[(6-Bromo-2-ethylquinazolin-4-yl)sulfanyl]propanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1016683-42-3)1-(4-methoxyphenyl)-4-(oxiran-2-yl)methylpiperazine

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):384.0/1115.0